molecular formula C21H31N3O3 B5627080 (3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine

Cat. No. B5627080
M. Wt: 373.5 g/mol
InChI Key: WOIPYTLKNSDFKH-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine" falls into a category of complex organic molecules often explored for their potential in various applications due to their intricate molecular architecture. These structures are typically synthesized through multi-step organic reactions, involving catalysis and protective group strategies to achieve the desired stereochemistry and functional group presentation.

Synthesis Analysis

Synthesis of complex piperidine and pyrrolidine derivatives often involves strategic functionalization and cyclization reactions. For example, asymmetric hydrogenation and Claisen rearrangement are common methods used for introducing chirality and constructing the piperidine core, respectively (Bisset et al., 2012). Additionally, oxidative decarboxylation combined with beta-iodination has been employed to introduce substituents at specific positions on the piperidine ring (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by NMR and X-ray crystallography to determine the stereochemistry and confirm the presence of desired functional groups. Crystal structure analysis provides insights into the conformation and relative orientation of substituents, which are crucial for understanding the molecule's reactivity and interaction with biological targets (Yıldırım et al., 2006).

Chemical Reactions and Properties

Piperidine and pyrrolidine derivatives participate in a variety of chemical reactions, reflecting their versatility. These reactions include but are not limited to nucleophilic substitution, alkylation, and oxidative transformations. The reactivity pattern is significantly influenced by the electronic nature of the substituents and the steric environment around the reactive sites. For instance, the introduction of electron-withdrawing or donating groups can markedly affect the compound's chemical behavior, such as its reactivity towards oxidizing agents or nucleophiles (Ito et al., 2005).

properties

IUPAC Name

2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-7-17-13-24(14-19(17)22)21(26)16-8-6-9-18(12-16)27-15-20(25)23-10-4-3-5-11-23/h6,8-9,12,17,19H,2-5,7,10-11,13-15,22H2,1H3/t17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPYTLKNSDFKH-HKUYNNGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC(=CC=C2)OCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)OCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.